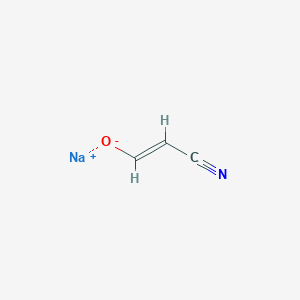
Sodium 2-cyanoethen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-cyanoethen-1-olate is an organic compound with the molecular formula C₃H₂NNaO. It is a sodium salt derivative of 2-cyanoethen-1-ol and is known for its reactivity and versatility in various chemical reactions. This compound is often used in synthetic organic chemistry due to its ability to act as a nucleophile and participate in various addition and substitution reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium 2-cyanoethen-1-olate can be synthesized through several methods. One common method involves the reaction of 3-hydroxyacrylonitrile sodium salt with sodium tert-butoxide in tert-butyl alcohol at 50°C for 8 hours . Another method involves the reaction of 3-hydroxyacrylonitrile sodium salt with sodium methoxide in methanol at 60°C for 12 hours .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2-cyanoethen-1-olate undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to electrophilic carbonyl compounds to form β-hydroxy nitriles.
Substitution Reactions: It can participate in substitution reactions with alkyl halides to form substituted nitriles.
Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves aldehydes or ketones as electrophiles, often in the presence of a base like sodium hydroxide.
Substitution Reactions: Alkyl halides are commonly used, with the reaction often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Cyclization Reactions: These reactions often require heating and the presence of catalysts like Lewis acids.
Major Products: The major products formed from these reactions include β-hydroxy nitriles, substituted nitriles, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Sodium 2-cyanoethen-1-olate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to form bioactive heterocycles.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of sodium 2-cyanoethen-1-olate involves its ability to act as a nucleophile. It can attack electrophilic centers in various substrates, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile. In biological systems, it may interact with enzymes and other proteins, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
- Sodium 2-methoxyethan-1-olate
- Sodium 2-chloroethen-1-olate
- Sodium 2-oxoethan-1-olate
Comparison: Sodium 2-cyanoethen-1-olate is unique due to the presence of the cyano group, which enhances its reactivity and allows it to participate in a wider range of chemical reactions compared to its analogs. The cyano group also imparts different electronic properties, making it a valuable intermediate in the synthesis of various organic compounds.
Propriétés
Formule moléculaire |
C3H2NNaO |
|---|---|
Poids moléculaire |
91.04 g/mol |
Nom IUPAC |
sodium;(E)-2-cyanoethenolate |
InChI |
InChI=1S/C3H3NO.Na/c4-2-1-3-5;/h1,3,5H;/q;+1/p-1/b3-1+; |
Clé InChI |
RVWXWSHDXJZSJR-KSMVGCCESA-M |
SMILES isomérique |
C(=C/[O-])\C#N.[Na+] |
SMILES canonique |
C(=C[O-])C#N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792338.png)
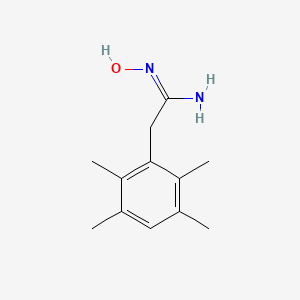
![3-Azabicyclo[3.2.0]heptane-2-carbonitrile](/img/structure/B13792342.png)
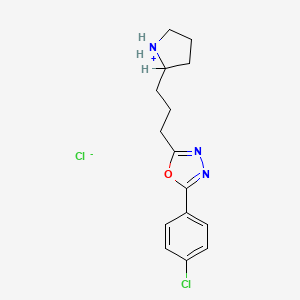
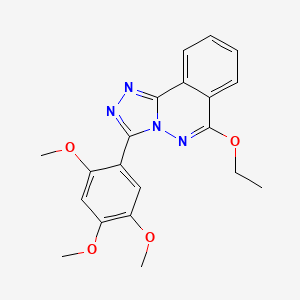

![1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine](/img/structure/B13792358.png)
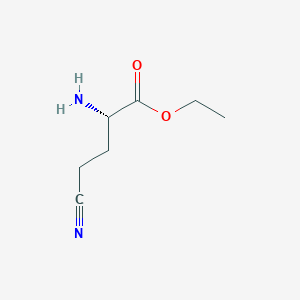
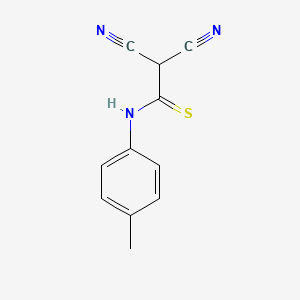
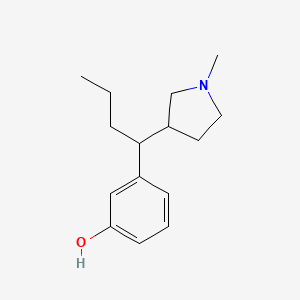
![2-Methyl-3-methylidene-2,3,6,7-tetrahydropyrrolo[1,2-A]pyrazine-1,4-dione](/img/structure/B13792373.png)
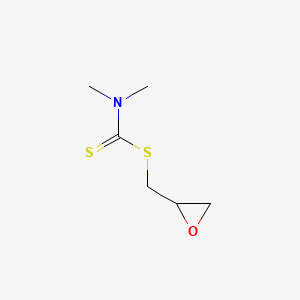
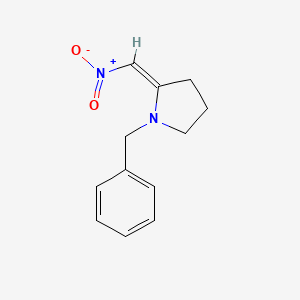
![Acetamide,N-(2,4-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13792385.png)
